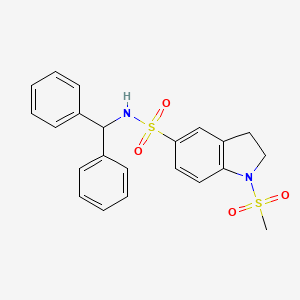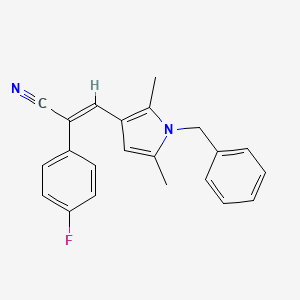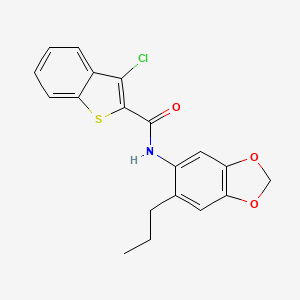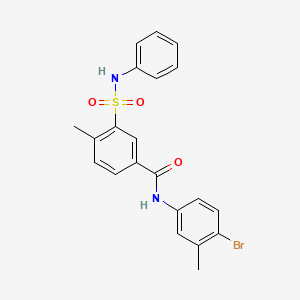
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide
Vue d'ensemble
Description
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide, also known as DIDS, is a well-known chloride channel blocker. It has been widely used in scientific research for its ability to inhibit the flow of chloride ions across the cell membrane.
Mécanisme D'action
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide acts as a reversible inhibitor of chloride channels by binding to a specific site on the channel protein. It has been shown to block the flow of chloride ions across the cell membrane by reducing the conductance of the channel. N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has also been shown to inhibit the activity of some transporters, such as the glucose transporter GLUT1.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has also been shown to reduce the activity of some enzymes, such as carbonic anhydrase and lipoxygenase. Furthermore, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been shown to modulate the activity of some ion channels, such as the potassium channel KCa3.1.
Avantages Et Limitations Des Expériences En Laboratoire
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has several advantages for lab experiments. It is a well-established chloride channel blocker and has been extensively used in scientific research. N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has some limitations as well. It has been shown to have off-target effects on some transporters and enzymes. Additionally, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide can be toxic at high concentrations and may affect cell viability.
Orientations Futures
There are several future directions for the use of N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide in scientific research. One potential area of research is the development of more specific chloride channel blockers that do not have off-target effects. Another area of research is the study of the role of chloride channels in various diseases, such as cystic fibrosis and epilepsy. Additionally, N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide can be used in combination with other compounds to study their synergistic effects on ion channel activity.
Applications De Recherche Scientifique
N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has been extensively used in scientific research as a chloride channel blocker. It has been shown to inhibit the activity of various chloride channels, including cystic fibrosis transmembrane conductance regulator (CFTR) and volume-regulated anion channels (VRACs). N-(diphenylmethyl)-1-(methylsulfonyl)-5-indolinesulfonamide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, neuronal excitability, and ion transport in the kidney.
Propriétés
IUPAC Name |
N-benzhydryl-1-methylsulfonyl-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-29(25,26)24-15-14-19-16-20(12-13-21(19)24)30(27,28)23-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22-23H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQNEYDMHMGKMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Diphenylmethyl){[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{5-[(2-anilino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B3506514.png)
![methyl 2-({[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B3506516.png)
![N-(4-bromo-3-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3506518.png)
![6-(4-methoxyphenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3506525.png)
![methyl 2-{[N-(3,4-dimethoxybenzoyl)glycyl]amino}benzoate](/img/structure/B3506531.png)
![1-{[(4-phenyl-1,3-thiazol-2-yl)thio]acetyl}indoline](/img/structure/B3506541.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3506548.png)
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-7-methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3506560.png)


![2-[(2-methoxybenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3506587.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3506612.png)